1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS: 1903440-26-5, C₁₉H₁₉N₅O₅, molecular weight: 397.38 g/mol) is a heterocyclic molecule featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide linker connected to a hybrid 1,2,4-oxadiazole-1,2-oxazole moiety at position 3 . Its structural complexity arises from the integration of multiple pharmacophoric fragments, including:
- 5-Oxopyrrolidine: Known for conformational rigidity and bioactivity in antimicrobial and anti-inflammatory agents .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle associated with metabolic stability and antimicrobial/antiviral activity .
- 1,2-Oxazole: Enhances lipophilicity and binding affinity to biological targets, as seen in antiviral candidates .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-11-6-15(22-28-11)18-21-16(29-23-18)9-20-19(26)12-7-17(25)24(10-12)13-4-3-5-14(8-13)27-2/h3-6,8,12H,7,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNGBVWEYJVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s activity can be contextualized by comparing it to analogues with shared structural motifs:
Key Observations
- Bioactivity Trends: Antimicrobial Activity: The presence of 1,2,4-oxadiazole and 5-oxopyrrolidine correlates with broad-spectrum antimicrobial effects. For example, 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidines demonstrated antifungal activity at low MIC values (6.25 µg/mL) against Candida tenuis and Aspergillus niger . Substitution of methoxy groups with nitrogen-containing fragments reduced activity against Mycobacterium spp., highlighting the critical role of substituent electronegativity . Antioxidant Effects: Chlorophenol-substituted 5-oxopyrrolidines exhibited moderate antioxidant activity, but this is less relevant to the target compound’s likely applications .
Structure-Activity Relationships (SAR) :
- Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (as in ) may enhance metabolic stability but reduce target affinity due to sulfur’s larger atomic radius.
- Methoxy vs. Hydroxy Groups : Methoxy groups (as in the target compound) improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ), which may require protective group strategies during synthesis .
- Hybrid Heterocycles : The combination of oxadiazole and oxazole in the target compound likely synergizes π-π stacking and hydrogen-bonding interactions with biological targets, as seen in docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
